1,2-Bis(anthracen-9-yl)benzene
CAS No.: 560107-57-5
Cat. No.: VC14115307
Molecular Formula: C34H22
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560107-57-5 |
|---|---|
| Molecular Formula | C34H22 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 9-(2-anthracen-9-ylphenyl)anthracene |
| Standard InChI | InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H |
| Standard InChI Key | OSDONTNFJISHKN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
1,2-Bis(anthracen-9-yl)benzene belongs to the class of PAHs with a molecular formula of and a molecular weight of 430.5 g/mol. The compound’s backbone consists of a central benzene ring substituted at the 1 and 2 positions with anthracene groups, creating an extended π-conjugated system. This planar arrangement facilitates strong intermolecular π-π stacking, which is critical for charge transport in solid-state applications. X-ray crystallography of analogous anthracene derivatives reveals dense packing motifs that enhance thermal stability and electronic delocalization , though direct structural data for 1,2-bis(anthracen-9-yl)benzene remains limited.
Table 1: Key Physicochemical Parameters of 1,2-Bis(anthracen-9-yl)benzene
| Property | Value | Source |
|---|---|---|
| CAS Number | 560107-57-5 | |
| Molecular Formula | ||
| Molecular Weight | 430.5 g/mol | |
| IUPAC Name | 9-(2-anthracen-9-ylphenyl)anthracene | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Density | Not reported | — |
Synthesis and Functionalization Strategies
Suzuki Cross-Coupling Reactions
The synthesis of 1,2-bis(anthracen-9-yl)benzene predominantly relies on palladium-catalyzed Suzuki-Miyaura cross-coupling, a method celebrated for its efficiency in constructing carbon-carbon bonds between aromatic systems. This reaction typically involves brominated anthracene derivatives and a diborylated benzene precursor, with tetrakis(triphenylphosphine)palladium(0) as the catalyst. Optimal yields are achieved in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), with reaction times ranging from 12 to 24 hours.
Challenges in Regioselectivity
Achieving regioselective coupling at the 1 and 2 positions of benzene remains a significant synthetic hurdle. Competing reactions at the 1,3 and 1,4 positions often produce isomeric byproducts, necessitating rigorous chromatographic purification. Recent efforts have explored directing groups and steric hindrance modifiers to enhance selectivity, though these approaches remain experimental .
Photophysical and Electronic Behavior
Absorption and Emission Profiles
The extended conjugation in 1,2-bis(anthracen-9-yl)benzene results in a broad absorption spectrum spanning the ultraviolet to visible regions, with maxima near 360 nm and 380 nm. Photoluminescence studies reveal intense blue emission ( nm), attributed to exciton recombination within the anthracene subunits. This emission profile is highly solvent-dependent; in nonpolar media, aggregation-induced quenching is minimized, enhancing quantum yields .
Charge Transport Properties
Density functional theory (DFT) calculations predict high hole and electron mobility (, ) due to overlapping π-orbitals in the solid state. These characteristics make the compound a promising candidate for ambipolar transport layers in OLEDs, though experimental validation of these values is ongoing.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
1,2-Bis(anthracen-9-yl)benzene serves as an emissive layer in blue-emitting OLEDs, achieving external quantum efficiencies (EQEs) of up to 8.2% in prototype devices. Its rigid structure mitigates concentration quenching, while its high glass transition temperature () ensures morphological stability under operational stress. Comparative studies with carbazole-based hosts (e.g., 1,3-bis(9-carbazolyl)benzene) highlight its superior electron affinity, reducing turn-on voltages by 0.3–0.5 V .
Photoresponsive and Nonlinear Optical Materials
Under high-intensity laser irradiation, 1,2-bis(anthracen-9-yl)benzene undergoes multiphoton processes, generating dimerized and chlorinated derivatives . For instance, in methylene chloride, photoinduced electron transfer yields 9-(chloromethyl)anthracene, a precursor for functionalized PAHs . These reactions underscore its potential in photolithography and optical data storage.
Stability and Degradation Mechanisms
Photochemical Degradation Pathways
Laser-jet photolysis studies reveal that C–O bond homolysis in anthracene ethers produces reactive radicals, which dimerize or undergo solvent-dependent reactions . While 1,2-bis(anthracen-9-yl)benzene itself is photochemically robust, its derivatives exhibit complex degradation kinetics, necessitating stabilization strategies for long-term device operation.
Future Directions and Research Opportunities
Enhanced Synthetic Methodologies
Future research should prioritize regioselective synthesis routes, possibly leveraging computational modeling to predict coupling outcomes. Advances in flow chemistry and microwave-assisted synthesis could also reduce reaction times and improve yields .
Device Integration and Scalability
Scaling production for commercial OLED applications requires addressing current limitations in batch-to-batch consistency. Continuous manufacturing platforms and in-line purification systems may offer solutions. Additionally, blending 1,2-bis(anthracen-9-yl)benzene with electron-transport materials (e.g., tris(8-hydroxyquinolinato)aluminum) could optimize charge balance in devices.
Exploration of Novel Applications
Emerging applications in organic photovoltaics (OPVs) and perovskite solar cells warrant investigation. The compound’s broad absorption spectrum and high carrier mobility suggest potential as a hole-transport layer or sensitizer .
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